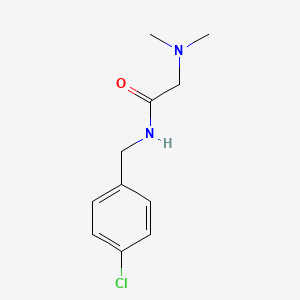

![molecular formula C17H14ClN3O3S B4616049 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4616049.png)

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the conversion of aromatic acids into esters, followed by transformation into hydrazides and subsequent cyclization to form the oxadiazole ring. The final compounds, including the target molecule, are generally achieved by reacting the 1,3,4-oxadiazole derivatives with appropriate acetamide derivatives in the presence of a base like sodium hydride (NaH) and a solvent such as N,N-dimethylformamide (DMF) (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by the presence of a 1,3,4-oxadiazole ring, often substituted with various aryl or alkyl groups. These modifications play a significant role in determining the molecule's physical and chemical properties, as well as its biological activity. The precise arrangement of these groups and the overall molecular geometry can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry (Gul et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by the functional groups present. The oxadiazole ring, along with thioether and acetamide functionalities, allows for a variety of chemical transformations, including nucleophilic substitution reactions and potential cyclization or condensation reactions under appropriate conditions. These chemical properties facilitate the synthesis of a broad range of derivatives, enabling the exploration of structure-activity relationships (Nayak et al., 2013).

Scientific Research Applications

Synthesis and Characterization

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized, highlighting the importance of converting variously substituted/unsubstituted aromatic organic acids into their corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds were obtained by stirring these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH. The structures of the synthesized compounds were confirmed using (1)H-NMR, IR, and mass spectral data. These compounds were evaluated for their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), showing relative activity against acetyl cholinesterase (Rehman et al., 2013).

Antimicrobial Activity

The chloroacetamides, including 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, have been used as selective pre-emergent or early post-emergent herbicides. These compounds were shown to control annual grasses and many broad-leaved weeds in various crops, indicating their antimicrobial properties against a range of plant pathogens (Weisshaar & Böger, 1989).

Anticancer Properties

Novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity on cancer cell lines including PANC-1, HepG2, and MCF7. The compounds were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. One compound in particular showed high cytotoxicity on PANC-1 and HepG2 cell lines, indicating potential anticancer properties (Vinayak et al., 2014).

Antimicrobial and Hemolytic Activity

A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for antimicrobial and hemolytic activity. The compounds showed variable activity against selected microbial species relative to reference standards, indicating their potential for further biological screening and application trial, except for those with higher cytotoxicity (Gul et al., 2017).

properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-14-5-3-2-4-13(14)19-15(22)10-25-17-21-20-16(24-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWHBGXLUPATJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)acetyl]-4-piperidinecarboxamide](/img/structure/B4615970.png)

![5-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4615990.png)

![2-{[(3-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4615991.png)

![methyl 4-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4615995.png)

![2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4616000.png)

![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5-dimethyl-2-thienyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4616003.png)

![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4616010.png)

![4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4616018.png)

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-4H-1,2,4-triazol-4-ylbutanamide](/img/structure/B4616031.png)

![N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4616040.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4616044.png)

![4-[methyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4616051.png)